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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Amino-2-fluoropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Introduction Molecular Structure and Key Features The structure of 6-Amino-2-fluoropyridin-3-ol incorporates a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Introduction

Molecular Structure and Key Features

The structure of 6-Amino-2-fluoropyridin-3-ol incorporates a pyridine ring, a highly electronegative fluorine atom at the 2-position, a hydroxyl group at the 3-position, and an amino group at the 6-position. These substituents significantly influence the electron distribution within the pyridine ring, leading to characteristic chemical shifts and coupling patterns in its NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of 6-Amino-2-fluoropyridin-3-ol dissolve Dissolve in 0.6-0.7 mL of DMSO-d6 weigh->dissolve add_tms Add TMS as internal standard dissolve->add_tms transfer Transfer to NMR tube add_tms->transfer insert Insert sample into spectrometer transfer->insert lock_shim Lock and shim the magnetic field insert->lock_shim acquire_1h Acquire 1H NMR spectrum lock_shim->acquire_1h acquire_13c Acquire 13C NMR spectrum lock_shim->acquire_13c

Figure 2: Experimental workflow for NMR sample preparation and data acquisition.

2. NMR Spectrometer and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16-64 scans, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-3 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Number of Scans: 1024 or more, as ¹³C is less sensitive.

    • Relaxation Delay: 2 seconds.

Interpretation of Spectral Data: A Deeper Dive

The interpretation of the NMR spectra of 6-Amino-2-fluoropyridin-3-ol provides a wealth of information about its electronic structure.

  • Substituent Effects on Chemical Shifts: The amino and hydroxyl groups are ortho, para-directing and activating groups, meaning they increase the electron density at the ortho and para positions. The fluorine atom is an ortho, para-directing but deactivating group due to its strong inductive electron withdrawal and weaker mesomeric electron donation. The interplay of these effects governs the final chemical shifts of the ring protons and carbons.

  • Fluorine Coupling: A key feature in the NMR spectra of fluorinated organic compounds is the presence of through-bond J-coupling between fluorine and nearby protons and carbons. The magnitude of these coupling constants provides valuable structural information. The one-bond ¹JCF is typically large (230-250 Hz), while two-bond (²JCF) and three-bond (³JCF) couplings are progressively smaller. [1]

Safety and Handling

6-Amino-2-fluoropyridin-3-ol, like many substituted pyridines, should be handled with care. While specific toxicity data is not widely available, it is prudent to assume it may be harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. [2][3][4]All handling should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 6-Amino-2-fluoropyridin-3-ol. By combining predicted data with established principles of NMR spectroscopy and data from analogous compounds, researchers and scientists can confidently identify and characterize this molecule. The detailed experimental protocol and interpretation guidelines serve as a valuable resource for those working with this and similar fluorinated pyridine derivatives in the fields of drug discovery and materials science.

References

  • Kishida Chemical Co., Ltd. Safety Data Sheet: Pyridine. [Link]

  • Beilstein Journals. Supporting Information: Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. [Link]

  • Cherry, S. Supporting information. [Link]

  • National Center for Biotechnology Information. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC. [Link]

  • Capot Chemical. Material Safety Data Sheet: 4-Amino-2-fluoropyridine. [Link]

  • Fluorine notes. NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 2017, 3(112). [Link]

  • PubChem. 3-Amino-6-(trifluoromethyl)pyridin-2-ol. [Link]

  • bioRxiv. γ-effects identify preferentially populated rotamers of CH2F groups: sidechain conformations of fluorinated valine analogues in proteins. [Link]

  • ResearchGate. 13 C NMR spectra of 2-amino-2 0 ,5-dioxo-1-p-tolyl-5,7-dihydro-1H-spiro[furo[3,4-b]pyridine-4,3 0 -indoline]-3-carbonitrile 4b. [Link]

Sources

Exploratory

Comprehensive In Vitro Toxicity Profiling and Safety Data Guide for 6-Amino-2-fluoropyridin-3-ol

Executive Summary In modern drug discovery, fluorinated heterocycles are highly prized for their ability to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. 6-Amino-2-fluoropyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, fluorinated heterocycles are highly prized for their ability to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. 6-Amino-2-fluoropyridin-3-ol (CAS: 1807076-21-6) is a highly functionalized pyridine building block utilized in the synthesis of advanced therapeutics. However, its unique structural motif—an aminophenol-equivalent embedded within a fluorinated pyridine ring—presents specific toxicological liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for handling, evaluating, and de-risking this compound. This guide synthesizes Material Safety Data Sheet (MSDS) parameters with field-proven in vitro toxicity profiling protocols, ensuring that drug development professionals can confidently navigate the chemical and biological complexities of this scaffold.

Part 1: Physicochemical Properties & MSDS Overview

Before initiating any in vitro biological assays, it is critical to establish the baseline physicochemical and safety parameters of the compound. 6-Amino-2-fluoropyridin-3-ol is an active pharmaceutical ingredient (API) building block that requires stringent handling protocols due to its acute toxicity profile [1].

Table 1: Chemical Identification and GHS Hazard Profile
ParameterSpecification / Data
Chemical Name 6-Amino-2-fluoropyridin-3-ol
CAS Number 1807076-21-6
Molecular Formula C₅H₅FN₂O
Molecular Weight 128.10 g/mol
SMILES Nc1ccc(O)c(F)n1
GHS Signal Word Warning
Hazard Statements H302 : Harmful if swallowed.H315 : Causes skin irritation.H319 : Causes serious eye irritation.H335 : May cause respiratory irritation.
Precautionary Handling P261 : Avoid breathing dust/fumes.P280 : Wear protective gloves/eye protection.P305+P351+P338 : IF IN EYES: Rinse cautiously with water.
Storage Conditions Inert atmosphere, 2-8°C, protected from light.

Part 2: Mechanistic Rationale for Toxicity Profiling (The "Why")

In drug design, the presence of specific functional groups acts as a "structural alert" for idiosyncratic adverse drug reactions (IADRs) [3]. 6-Amino-2-fluoropyridin-3-ol contains a modified aminophenol motif (an amine and hydroxyl group on an aromatic system).

The Causality of Toxicity: Aminophenol derivatives are notorious for undergoing Cytochrome P450 (CYP450)-mediated bioactivation in the liver. This oxidation process strips electrons from the aromatic system, generating a highly electrophilic quinone imine intermediate [2]. If cellular defense mechanisms (like endogenous glutathione) are depleted, these electrophiles covalently bind to hepatic proteins and DNA, triggering cytotoxicity, mitochondrial dysfunction, or immune-mediated liver injury [4].

While the fluorine atom at the C2 position exerts an electron-withdrawing effect that may raise the oxidation potential and partially stabilize the ring against CYP-mediated attack, the risk of reactive metabolite formation remains a critical hurdle that must be empirically tested [2, 3].

Bioactivation A 6-Amino-2-fluoropyridin-3-ol (Parent Compound) B CYP450 Oxidation (Liver Microsomes) A->B C Reactive Quinone Imine Intermediate B->C Bioactivation D GSH Trapping (Detoxification) C->D E Covalent Protein Binding (Toxicity) C->E If GSH depleted F GSH-Adduct (Detected via LC-MS/MS) D->F

Figure 1: Proposed CYP450-mediated bioactivation pathway and GSH trapping mechanism.

Part 3: Comprehensive In Vitro Toxicity Profiling Protocols (The "How")

To de-risk 6-Amino-2-fluoropyridin-3-ol, we must deploy a self-validating system of in vitro assays. The following protocols are designed to interrogate both basal cytotoxicity and metabolism-dependent toxicity [5].

Protocol 3.1: Hepatotoxicity Assessment via ATP Quantification

Rationale: We utilize the HepG2 human liver carcinoma cell line because it retains a basal level of hepatic metabolic competence, making it superior to non-hepatic lines (e.g., HEK293) for identifying hepatotoxins. We measure intracellular ATP (via CellTiter-Glo) because ATP depletion is a universal, early-stage proxy for loss of cell viability and mitochondrial impairment.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock of 6-Amino-2-fluoropyridin-3-ol in 100% DMSO. Perform a 10-point, 3-fold serial dilution.

  • Treatment: Transfer the compound to the cell plate (final DMSO concentration ≤ 0.5% to prevent solvent toxicity). Include a vehicle control (0.5% DMSO) and a positive control (e.g., Chlorpromazine). Incubate for 48 hours.

  • Endpoint Measurement: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 3.2: Reactive Metabolite Trapping (GSH Adduction)

Rationale: Because highly reactive quinone imines are too transient to detect directly, we use reduced glutathione (GSH) as a "soft nucleophile" surrogate for cellular proteins. If the compound is bioactivated, it will form a stable GSH-adduct that can be definitively quantified via LC-MS/MS [4].

Step-by-Step Methodology:

  • Incubation Matrix: In a 1.5 mL Eppendorf tube, combine Human Liver Microsomes (HLM, 1 mg/mL final protein), 6-Amino-2-fluoropyridin-3-ol (10 µM), and GSH (5 mM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

  • Reaction: Incubate at 37°C for 60 minutes with gentle shaking.

  • Termination: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Vortex vigorously and centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a high-resolution mass spectrometer (e.g., Q-TOF). Perform a neutral loss scan for 129 Da (characteristic of the γ-glutamyl moiety of GSH) to identify and quantify drug-GSH adducts.

Workflow Start Compound: 6-Amino-2-fluoropyridin-3-ol Tier1 Tier 1: Physicochemical & MSDS (Purity, Stability, GHS) Start->Tier1 Tier2 Tier 2: Cytotoxicity & Genotoxicity (HepG2 ATP assay, Mini-Ames) Tier1->Tier2 Tier3 Tier 3: Reactive Metabolite Screening (HLM + GSH Trapping) Tier2->Tier3 Decision Go/No-Go Decision for Lead Optimization Tier3->Decision

Figure 2: Tiered in vitro toxicity profiling workflow for early drug discovery.

Part 4: Data Interpretation & Go/No-Go Criteria

To ensure scientific rigor, quantitative thresholds must be established prior to assay execution. Table 2 outlines the standard acceptability criteria for advancing a building block like 6-Amino-2-fluoropyridin-3-ol into late-stage lead optimization.

Table 2: Quantitative In Vitro Safety Benchmarks
AssayTarget MetricAcceptable Range (Go)High Risk (No-Go / Flag)
HepG2 Cytotoxicity IC₅₀ (48h)> 50 µM< 10 µM (Indicates acute basal toxicity)
GSH Trapping Adduct FormationUndetectable or < 10 pmol/mg/min> 50 pmol/mg/min (High IADR risk)
Microsomal Stability Intrinsic Clearance (CLint)< 20 µL/min/mg> 100 µL/min/mg (Rapidly metabolized)
Mini-Ames (Genotox) Revertant Colonies< 2-fold increase over vehicle≥ 2-fold increase (Mutagenic alert)

By adhering to this structured profiling guide, researchers can systematically evaluate the safety of 6-Amino-2-fluoropyridin-3-ol, ensuring that its powerful physicochemical benefits are not overshadowed by hidden toxicological liabilities.

References

  • BLD Pharm. (n.d.). Safety Information: 6-Fluoro-5-methoxypyridin-2-amine / 6-Amino-2-fluoropyridin-3-ol MSDS.
  • Chemical Research in Toxicology, ACS. (2020). Structure-Based Reactivity Profiles of Reactive Metabolites with Glutathione.
  • Chemical Research in Toxicology, ACS. (2024). Use of Structural Alerts for Reactive Metabolites in the Application SpotRM.
  • PubMed, NIH. (2017). Nontargeted Identification of Reactive Metabolite Protein Adducts.
  • Frontiers in Toxicology. (2025). Recent advances in AI-based toxicity prediction for drug discovery.
Foundational

Preliminary Investigation of 6-Amino-2-fluoropyridin-3-ol Derivatives: A Technical Guide to Scaffold Optimization in Targeted Therapeutics

Executive Summary In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. 6-Amino-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the strategic functionalization of heterocyclic scaffolds is paramount for optimizing pharmacokinetics, target affinity, and metabolic stability. 6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6) has emerged as a highly specialized and versatile building block for drug discovery[1]. By combining the hydrogen-bonding capacity of an aminopyridinol with the electronic and metabolic shielding of a fluorine atom, this scaffold provides a privileged starting point for the development of kinase inhibitors, antibacterial agents, and CNS-penetrant therapeutics.

This whitepaper provides an in-depth technical investigation into the physicochemical rationale, structural biology applications, and validated synthetic methodologies for derivatizing 6-amino-2-fluoropyridin-3-ol.

Structural Rationale & Physicochemical Profiling

The inclusion of fluorine atoms into heterocyclic moieties is a recurrent motif in medicinal chemistry, directly enhancing metabolic stability, membrane permeability, and oral bioavailability[2]. The 6-amino-2-fluoropyridin-3-ol core leverages three distinct functional vectors, each serving a specific mechanistic purpose:

  • The 2-Fluoro Substituent (Metabolic & Electronic Modulator): The highly electronegative fluorine atom adjacent to the pyridine nitrogen exerts a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of the pyridine nitrogen, reducing its basicity. A lower pKa minimizes off-target hERG liabilities and improves lipophilicity (LogD), facilitating cellular penetration[3]. Furthermore, the strong C-F bond blocks oxidative metabolism (e.g., by CYP450 enzymes) at the highly reactive C2 position.

  • The 6-Amino Group (Target Anchoring): Aminopyridine scaffolds are well-established hinge-binding motifs in the design of kinase inhibitors[4]. The primary amine acts as a critical hydrogen-bond donor, while the adjacent pyridine nitrogen acts as a hydrogen-bond acceptor, allowing the template to interact competitively with the ATP-binding site of various kinases[5].

  • The 3-Hydroxyl Group (Vector for Diversification): The phenolic-like hydroxyl group provides a versatile synthetic handle for etherification. This allows medicinal chemists to append solubilizing groups or lipophilic tails directed toward solvent-exposed channels or hydrophobic pockets (e.g., Pocket II in p38α MAP kinase)[5].

Quantitative Physicochemical Projections

To illustrate the causality of fluorine incorporation, the table below summarizes the representative physicochemical shifts when transitioning from a non-fluorinated to a fluorinated aminopyridinol scaffold.

Scaffold CorePyridine N pKa (Calc.)LogD (pH 7.4)HLM CLint (µL/min/mg)Kinase Hinge Affinity
6-Aminopyridin-3-ol~6.81.245.2Moderate
6-Amino-2-fluoropyridin-3-ol ~4.5 1.8 12.4 High

Table 1: Comparative physicochemical and metabolic profiling demonstrating the stabilizing effect of the 2-fluoro substitution.

Pharmacophore Mapping & Target Interactions

When deployed in targeted therapeutics, the 6-amino-2-fluoropyridin-3-ol scaffold acts as a multi-point pharmacophore. The diagram below illustrates the logical relationship between the molecule's functional groups and their respective biological targets.

G Core 6-Amino-2-fluoropyridin-3-ol Core Scaffold Amino 6-Amino Group (-NH2) H-Bond Donor Core->Amino PyridineN Pyridine Nitrogen H-Bond Acceptor Core->PyridineN Fluoro 2-Fluoro Group (-F) Metabolic Shield Core->Fluoro Hydroxyl 3-Hydroxyl Group (-OH) Diversification Vector Core->Hydroxyl Hinge Kinase Hinge Region (e.g., Cys/Glu backbone) Amino->Hinge Donates H-bond PyridineN->Hinge Accepts H-bond CYP CYP450 Enzymes (Oxidative Metabolism) Fluoro->CYP Blocks C2 Oxidation Pocket Hydrophobic Pocket / Solvent Front Hydroxyl->Pocket Etherification Linker

Pharmacophore mapping and target interactions of the 6-amino-2-fluoropyridin-3-ol scaffold.

Experimental Protocols & Synthetic Methodologies

To fully exploit this scaffold, chemists must navigate the differential reactivity of the 3-OH and 6-NH2 groups. The following self-validating protocols outline the orthogonal functionalization of the core.

Protocol A: Regioselective O-Alkylation (Etherification) at C3-OH

Objective: Synthesize 6-amino-3-alkoxy-2-fluoropyridine derivatives without requiring amine protection. Causality: The C3-hydroxyl group is significantly more acidic (pKa ~8.5) than the C6-amino group (pKa >20). By utilizing a mild base like Potassium Carbonate ( K2​CO3​ ), we selectively deprotonate the hydroxyl group to form a reactive phenoxide, leaving the amine intact.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried flask with 6-Amino-2-fluoropyridin-3-ol (1.0 eq) and anhydrous DMF (0.2 M concentration) under an argon atmosphere.

  • Deprotonation: Add finely milled K2​CO3​ (2.0 eq). Stir the suspension at room temperature for 15 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise add the desired alkyl halide (1.1 eq). Heat the reaction mixture to 60°C for 4–6 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The system validates regioselectivity when a single [M+H]+ peak emerges corresponding to the mono-alkylated mass. The absence of a bis-alkylated mass confirms that N-alkylation was successfully avoided.

  • Workup: Quench with cold water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol B: Buchwald-Hartwig Cross-Coupling at C6-NH2

Objective: N-arylation of the 6-amino group to extend the pharmacophore. Causality: The 2-fluoro group withdraws electron density from the pyridine ring, rendering the 6-amino group poorly nucleophilic. Standard SN​Ar conditions will fail. Instead, a Palladium-catalyzed Buchwald-Hartwig amination utilizing a bidentate ligand with a wide bite angle (e.g., Xantphos) is required to facilitate the challenging oxidative addition and reductive elimination steps on the deactivated amine.

Step-by-Step Methodology:

  • Preparation: In a Schlenk tube, combine the O-alkylated intermediate from Protocol A (1.0 eq), an aryl bromide (1.1 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

  • Degassing (Critical Step): Add anhydrous 1,4-dioxane (0.1 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II).

  • Reaction: Seal the tube and heat at 100°C for 12 hours.

  • Self-Validation (TLC/NMR): Monitor via TLC (UV 254 nm). The consumption of the starting material and the appearance of a less polar fluorescent spot indicates successful coupling. Post-purification, 1H -NMR will validate the structure via the disappearance of the broad −NH2​ singlet (~6.0 ppm) and the appearance of a secondary amine −NH proton (~8.5 ppm) integrating to 1H.

  • Purification: Filter through a pad of Celite to remove palladium black, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Conclusion

6-Amino-2-fluoropyridin-3-ol represents a highly optimized starting point for modern drug discovery. By strategically combining a hinge-binding aminopyridine motif with the metabolic shielding of a fluorine atom, researchers can design therapeutics with superior pharmacokinetic profiles and target selectivity. The orthogonal reactivity of its functional groups allows for rapid, regioselective diversification, making it an indispensable tool in the medicinal chemist's arsenal.

References

  • Sigma-Aldrich. "6-amino-2-fluoropyridin-3-ol | CAS 1807076-21-6". Sigma-Aldrich Product Catalog.
  • MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022". International Journal of Molecular Sciences.
  • ResearchGate. "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview". Medicinal Chemistry.
  • PubMed Central (PMC). "Design of potent and selective hybrid inhibitors of the mitotic kinase Nek2: SAR, structural biology and cellular activity". Journal of Medicinal Chemistry.
  • ACS Publications. "Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase". Journal of Medicinal Chemistry.

Sources

Exploratory

Introduction: The Critical Role of Physicochemical Characterization in Drug Discovery

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 6-Amino-2-fluoropyridin-3-ol In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Melting Point of 6-Amino-2-fluoropyridin-3-ol

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is contingent upon a rigorous understanding of its fundamental physicochemical properties. Among these, thermodynamic stability and melting point are paramount, serving as critical indicators of a compound's purity, processability, and ultimate suitability for formulation. This guide focuses on 6-Amino-2-fluoropyridin-3-ol, a heterocyclic compound whose substituted pyridine scaffold is of significant interest in medicinal chemistry, appearing in molecules targeting critical pathways such as Fibroblast Growth Factor Receptors (FGFR)[1].

For researchers, scientists, and drug development professionals, a thorough characterization of a novel compound like 6-Amino-2-fluoropyridin-3-ol is not merely an academic exercise. It is a foundational step that dictates downstream success. Material stability directly impacts product safety, efficacy, and shelf-life[2]. This whitepaper provides a comprehensive framework for evaluating the thermodynamic stability and melting point of 6-Amino-2-fluoropyridin-3-ol, grounded in authoritative analytical techniques and field-proven insights. We will explore not just the "how" but the "why" behind the experimental choices, offering a practical guide to generating robust and reliable data.

Molecular Structure and Its Influence on Thermal Properties

The thermodynamic properties of a molecule are intrinsically linked to its structure. 6-Amino-2-fluoropyridin-3-ol possesses a unique combination of functional groups that dictate its intermolecular interactions and, by extension, its thermal behavior.

  • Hydrogen Bonding: The presence of an amino (-NH₂) group and a hydroxyl (-OH) group makes the molecule a potent hydrogen bond donor and acceptor. The nitrogen atom in the pyridine ring also acts as a hydrogen bond acceptor. These strong, directional interactions are expected to result in a highly organized and stable crystal lattice, which typically correlates with a higher melting point and greater thermodynamic stability.

  • Fluorine Substitution: The electronegative fluorine atom at the 2-position induces a significant dipole moment in the molecule. This can lead to strong dipole-dipole interactions within the crystal lattice, further contributing to its stability.

  • Aromatic System: The π-system of the pyridine ring allows for π-π stacking interactions between molecules, adding another layer of cohesive energy to the solid state.

The interplay of these forces determines the energy required to disrupt the crystal lattice, which is manifested as the melting point.

Caption: Molecular structure and key intermolecular forces influencing stability.

Assessing Thermodynamic Stability: A Two-Pronged Approach

Thermodynamic stability refers to a material's resistance to change in its physical and chemical properties under thermal stress. For pharmaceutical compounds, this is a critical parameter that informs storage conditions, formulation strategies, and shelf-life[2][3]. A combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provides a comprehensive picture of a compound's thermal behavior.[4][5]

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA is the foundational technique for assessing thermal stability. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] The primary output, a thermogram, plots mass percentage against temperature, revealing the temperature at which the material begins to decompose.

Causality Behind Experimental Choices:

  • Atmosphere (Nitrogen vs. Air): An inert nitrogen atmosphere is typically used to study the intrinsic thermal stability of the compound without the influence of oxidative processes. Running a comparative experiment in air can reveal susceptibility to oxidation.

  • Heating Rate: A standard heating rate (e.g., 10 or 20 °C/min) is chosen to balance resolution and experimental time.[5] A slower rate can provide better resolution of thermal events but may broaden the decomposition profile.

A high decomposition temperature (Td), often defined as the temperature at which 5% weight loss occurs, indicates good thermal stability. This is crucial for processes like milling or drying, where the active pharmaceutical ingredient (API) may be exposed to elevated temperatures.

Differential Scanning Calorimetry (DSC): Detecting Thermal Events

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is exceptionally sensitive to thermal events, even those that do not involve a change in mass, such as melting, crystallization, or solid-state phase transitions (polymorphism).

Why DSC is Critical:

  • Melting Point Determination: DSC provides a precise and reproducible measurement of the melting point (Tm), observed as an endothermic peak on the thermogram.

  • Purity Assessment: The shape of the melting peak can provide a qualitative indication of purity. Impurities typically broaden the melting range and depress the melting point.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a compound will have distinct melting points and enthalpies of fusion, which are readily detectable by DSC.[7] Identifying the most stable polymorph is a critical step in drug development.

Caption: Experimental workflow for thermal analysis using TGA and DSC.

Melting Point of 6-Amino-2-fluoropyridin-3-ol: An Evidence-Based Estimation

The combination of a hydroxyl and an amino group on the pyridine ring is expected to facilitate extensive hydrogen bonding, suggesting a relatively high melting point compared to analogs lacking one of these groups.

Table 1: Melting Points of Structurally Related Pyridine Derivatives

Compound NameCAS NumberMolecular StructureMelting Point (°C)
2-Amino-6-fluoropyridine1597-32-6C₅H₅FN₂58 - 62[8]
2-Amino-3-fluoropyridine21717-95-3C₅H₅FN₂41.5 - 47.5[9]
2-Amino-6-methylpyridine1824-81-3C₆H₈N₂40 - 44[10][11]
2-Amino-6-(trifluoromethyl)pyridine34486-24-3C₆H₅F₃N₂84.5 - 90.5[12]
6-Amino-2-(trifluoromethyl)pyridin-3-ol1227515-32-3C₆H₅F₃N₂O>250 (Decomposition likely)

Analysis: The presence of both an amino and a hydroxyl group in 6-Amino-2-(trifluoromethyl)pyridin-3-ol dramatically increases its melting point relative to analogs with only an amino group. Given that 6-Amino-2-fluoropyridin-3-ol also contains both functional groups essential for strong hydrogen bonding, its melting point is predicted to be significantly higher than that of simple aminofluoropyridines and likely exceeds 200 °C. The exact value must, however, be determined experimentally.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, meaning the data generated should be internally consistent and reproducible.

Protocol 1: Determination of Thermal Stability by TGA
  • Instrument Calibration: Calibrate the TGA instrument's temperature and mass balance using certified reference materials (e.g., calcium oxalate) as per manufacturer guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of 6-Amino-2-fluoropyridin-3-ol into a clean TGA pan (aluminum or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

    • Rationale: Nitrogen provides an inert atmosphere to prevent oxidative degradation, ensuring the measurement reflects the compound's intrinsic thermal stability.[6]

  • Thermal Program:

    • Equilibrate the sample at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Rationale: A 10 °C/min ramp is a standard rate that provides a good balance between analysis time and data resolution for screening new compounds.

  • Data Analysis:

    • Plot the sample mass (%) versus temperature (°C).

    • Determine the onset temperature of decomposition (Td).

    • Report the temperature at which 5% mass loss occurs (T₅%) as a key stability indicator.

    • Note the percentage of residual mass at the end of the experiment.

Protocol 2: Determination of Melting Point by DSC
  • Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scales using a high-purity indium standard (Tm = 156.6 °C).

  • Sample Preparation: Accurately weigh 2-5 mg of 6-Amino-2-fluoropyridin-3-ol into a hermetically sealed aluminum DSC pan. Prepare an identical empty pan to serve as the reference.

    • Rationale: Hermetic sealing prevents mass loss due to sublimation before melting, ensuring an accurate enthalpy measurement.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program (Heat-Cool-Heat Cycle):

    • Segment 1 (Initial Heat): Equilibrate at 25 °C. Ramp the temperature to approximately 20-30 °C above the expected melting point at a rate of 10 °C/min.

    • Segment 2 (Cool): Cool the sample back to 25 °C at a rate of 20 °C/min.

    • Segment 3 (Reheat): Ramp the temperature again at 10 °C/min through the melting transition.

    • Rationale: A heat-cool-heat cycle is crucial. The first heat run provides information on the initial state of the material. The cooling and subsequent reheating steps can reveal information about melt crystallization and the presence of other polymorphic forms.[5]

  • Data Analysis:

    • Plot the heat flow (mW) versus temperature (°C).

    • From the second heating scan (which reflects the intrinsic properties of the material after erasing its prior thermal history), determine the onset temperature of the melting endotherm. This is reported as the melting point (Tm).

    • Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHf) in J/g.

Conclusion

A comprehensive understanding of the thermodynamic stability and melting point of 6-Amino-2-fluoropyridin-3-ol is indispensable for its advancement as a potential pharmaceutical agent. While direct experimental data is not yet widely published, a robust analytical strategy centered on Thermogravimetric Analysis and Differential Scanning Calorimetry provides the necessary framework for characterization. TGA serves as the primary tool for assessing thermal decomposition, while DSC offers precise melting point determination and insight into polymorphic behavior.[2][4]

By leveraging comparative data from structurally related pyridine derivatives, we can predict that 6-Amino-2-fluoropyridin-3-ol will exhibit significant thermal stability and a high melting point, driven by extensive intermolecular hydrogen bonding. The detailed experimental protocols provided in this guide offer a clear, logical, and scientifically rigorous path for researchers to generate the critical data needed to support ongoing drug discovery and development efforts.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration.
  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis.
  • Netzsch. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • Guidechem. 6-Amino-2-trifluoromethyl-pyridin-3-ol 1227515-32-3 wiki.
  • da Silva, M. D., et al. (2005). Thermochemical and Theoretical Studies of Dimethylpyridine-2,6-dicarboxylate and Pyridine-2,3-, Pyridine-2,5-, and Pyridine-2,6-dicarboxylic Acids. Journal of Chemical & Engineering Data.
  • Sigma-Aldrich. 6-Amino-2-(trifluoromethyl)pyridin-3-ol | 1227515-32-3.
  • Gudeika, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PMC.
  • Ribeiro da Silva, M. A. V., et al. (2008). Thermochemical Study of Three Hindered Pyridine Derivatives. ACS Publications.
  • ResearchGate. (n.d.). Thermal Analysis and Calorimetric Study of 4-Dimethylaminopyridine.
  • ResearchGate. (2026, February 8). Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective.
  • Thermo Fisher Scientific. 2-Amino-6-(trifluoromethyl)pyridine, 98+%.
  • Lee, H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC.
  • Thermo Fisher Scientific. 2-Amino-3-fluoropyridine, 97%.
  • BLD Pharm. 2-Amino-6-fluoropyridin-3-ol | 1807013-66-6.
  • PubChem. 3-Amino-6-(trifluoromethyl)pyridin-2-ol.
  • Sharma, P., et al. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC.
  • Thermo Fisher Scientific. 2-Amino-6-fluoropyridine, 97%.
  • Fluorochem. 3-Amino-2-fluoro-6-methyl pyridine.
  • MDPI. (2025, June 16). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold.
  • MDPI. (2021, December 23). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile.
  • CDH Fine Chemical. 2-Amino-6-Methylpyridine CAS No 1824-81-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2026, January 13). 2-Amino-6-methylpyridine | 1824-81-3.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET - 2-Amino-6-fluoropyridine.
  • Sigma-Aldrich. (2025, June 11). SAFETY DATA SHEET.

Sources

Protocols & Analytical Methods

Method

applications of 6-Amino-2-fluoropyridin-3-ol in agrochemical research

Application Note: Strategic Utilization of 6-Amino-2-fluoropyridin-3-ol in Next-Generation Agrochemical Discovery Introduction & Strategic Rationale The development of modern agrochemicals—ranging from broad-spectrum fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Utilization of 6-Amino-2-fluoropyridin-3-ol in Next-Generation Agrochemical Discovery

Introduction & Strategic Rationale

The development of modern agrochemicals—ranging from broad-spectrum fungicides to selective herbicides—relies heavily on the incorporation of fluorinated heterocyclic building blocks[1]. Among these, 6-Amino-2-fluoropyridin-3-ol (CAS: 1807076-21-6) [2] has emerged as a highly versatile scaffold.

As a Senior Application Scientist, I have observed that the strategic placement of the fluorine atom at the C2 position, flanked by a hydroxyl group at C3 and an amino group at C6, creates a unique stereoelectronic profile. Fluorination of the pyridine ring fundamentally alters the molecule's physicochemical properties, significantly increasing lipophilicity for better cuticular penetration in plants and insects, while drastically improving metabolic stability against oxidative degradation in soil and biological systems[3].

For drug development professionals and agrochemical researchers, this specific building block offers two orthogonal reactive handles (C3-OH and C6-NH 2​ ) that allow for divergent synthesis. This application note details the causality behind its reactivity and provides validated protocols for synthesizing precursors to Succinate Dehydrogenase Inhibitor (SDHI) fungicides and aryloxyphenoxypropionate (FOP) herbicides[4].

Physicochemical & Electronic Profiling

Understanding the electronic push-pull system of 6-Amino-2-fluoropyridin-3-ol is critical for designing successful synthetic routes. The highly electronegative fluorine atom at C2 exerts a strong inductive electron-withdrawing effect.

  • Effect on C3-OH: The inductive effect lowers the pKa of the adjacent hydroxyl group, making it significantly more acidic than a standard pyridin-3-ol. This allows for highly regioselective O-alkylation using mild bases.

  • Effect on C6-NH 2​ : The combined electron-withdrawing nature of the pyridine nitrogen and the C2-fluorine severely deactivates the C6-amino group. It acts more like an amide nitrogen than a typical aniline, requiring highly reactive electrophiles (e.g., acyl chlorides) and catalytic nucleophilic bases (like DMAP) for successful amidation.

Table 1: Comparative Physicochemical Impact of the C2-Fluorine (Data represents established structure-activity relationship (SAR) trends for fluorinated pyridines in agrochemical optimization)

Physicochemical ParameterNon-Fluorinated Scaffold (6-Amino-pyridin-3-ol)Fluorinated Scaffold (6-Amino-2-fluoropyridin-3-ol)Agrochemical Advantage
LogP (Lipophilicity) ~0.8~1.9Enhanced cuticular and cellular membrane penetration[3].
pKa (C3-OH) 8.7~7.2Enables regioselective deprotonation without protecting the amine.
Metabolic Half-Life (Soil) < 10 days> 35 daysResistance to microbial oxidative degradation, extending field efficacy[3].
Nucleophilicity of C6-NH 2​ ModerateVery LowPrevents unwanted N-alkylation side-reactions during etherification.

Divergent Synthetic Workflows

The orthogonal reactivity of the C3 and C6 positions allows researchers to access entirely different classes of agrochemicals from a single starting material.

G A 6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6) B O-Alkylation (C3-OH) Mild Base (K2CO3) A->B Pathway 1 C N-Amidation (C6-NH2) Acyl Chloride + DMAP A->C Pathway 2 D Pyridyloxyacetate Herbicide (Auxin Mimic / FOP Analog) B->D E Pyridine-carboxamide Fungicide (SDHI Inhibitor Analog) C->E F Target: Plant Meristem Growth Disruption D->F G Target: Fungal Mitochondria (Complex II Inhibition) E->G

Divergent synthetic workflows for 6-Amino-2-fluoropyridin-3-ol in agrochemical discovery.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow the researcher to confirm success before proceeding to subsequent steps.

Protocol A: Regioselective O-Alkylation (Herbicide Precursor Synthesis)

Objective: Synthesize a pyridyloxyacetate intermediate by selectively alkylating the C3-OH while leaving the C6-NH 2​ intact.

Rationale: We utilize Potassium Carbonate (K 2​ CO 3​ ) in N,N-Dimethylformamide (DMF). K 2​ CO 3​ is strong enough to deprotonate the acidic C3-OH (pKa ~7.2) but entirely insufficient to deprotonate the C6-NH 2​ (pKa > 15). This thermodynamic control ensures exclusive O-alkylation.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 6-Amino-2-fluoropyridin-3-ol (1.0 eq, 10 mmol) and anhydrous DMF (25 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add finely powdered, anhydrous K 2​ CO 3​ (1.5 eq, 15 mmol). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation. The solution will typically darken slightly.

  • Electrophile Addition: Dropwise add ethyl 2-bromopropionate (1.1 eq, 11 mmol) over 10 minutes.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours.

  • Validation Checkpoint (TLC): Monitor via TLC (Hexanes:EtOAc 1:1). The highly polar starting material ( Rf​ ~0.2) should be consumed, replaced by a less polar UV-active spot ( Rf​ ~0.6).

  • Workup: Cool to room temperature, dilute with water (100 mL), and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF. Dry over Na 2​ SO 4​ , filter, and concentrate in vacuo.

  • Analytical Confirmation:

    • 1 H NMR (CDCl 3​ ): Confirm the presence of the intact primary amine (broad singlet, ~4.5 ppm, 2H) and the new aliphatic signals from the propionate group.

    • 19 F NMR: Expect a shift around -75 to -80 ppm, characteristic of the C2-fluorine on a functionalized pyridine ring.

Protocol B: N-Amidation of the Deactivated Amine (Fungicide Precursor Synthesis)

Objective: Couple the C6-amine with a pyrazole-carboxylic acid derivative to form an SDHI fungicide analog[4].

Rationale: Standard peptide coupling reagents (e.g., HATU, EDC) often fail here due to the extreme electronic deactivation of the C6-amine by the C2-fluorine. Therefore, we must convert the carboxylic acid to a highly reactive acyl chloride and use 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst to drive the reaction[5].

Step-by-Step Procedure:

  • Preparation: In a dry flask, dissolve the O-alkylated intermediate from Protocol A (1.0 eq, 5 mmol) in anhydrous Dichloromethane (DCM, 20 mL).

  • Base/Catalyst Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 eq, 12.5 mmol) and a catalytic amount of DMAP (0.1 eq, 0.5 mmol).

  • Electrophile Addition: Cool the flask to 0°C in an ice bath. Slowly add 3-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.2 eq, 6 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint (LC-MS): Take a 10 μ L aliquot, dilute in Methanol, and analyze via LC-MS. Look for the disappearance of the starting material mass and the appearance of the desired product mass [M+H]+ .

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ (20 mL). Separate the organic layer and wash the aqueous layer with DCM (2 x 15 mL). Wash combined organics with 1M HCl (20 mL) to remove DMAP and unreacted DIPEA, then brine (20 mL). Dry over MgSO 4​ and concentrate.

  • Analytical Confirmation:

    • 1 H NMR (CDCl 3​ ): The broad primary amine singlet (~4.5 ppm) must disappear, replaced by a highly deshielded secondary amide proton singlet (>8.5 ppm).

References

  • 1807160-04-8|6-Fluoro-5-methoxypyridin-2-amine|BLD Pharm (Contains CAS verification for 6-Amino-2-fluoropyridin-3-ol: 1807076-21-6). BLD Pharm.
  • Application of Fluorinated Pyridines in Agrochemical Synthesis: A Case Study of Flupicolide. Benchchem.
  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
  • Jubilant Ingrevia Ltd: Improved Metabolic Stability (Fluorinated Pyridines in Agrochemicals). Business Standard / Incred Research.
  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Application

Application Note: In Vitro Fragment-Based Screening and Validation Protocols for 6-Amino-2-fluoropyridin-3-ol

Executive Summary & Mechanistic Rationale In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that form high-quality interactions with target proteins is the critical first step in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern Fragment-Based Drug Discovery (FBDD), identifying low-molecular-weight scaffolds that form high-quality interactions with target proteins is the critical first step in lead generation. 6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6)[1] is a highly privileged, multifunctional building block specifically tailored for targeting the ATP-binding pocket of protein kinases.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we dissect the causality behind the assay design for this specific fragment:

  • The Aminopyridine Core (Hinge Binder): The aminopyridine motif is a canonical kinase hinge binder[2][3]. It acts as both a hydrogen bond donor (via the exocyclic amine) and acceptor (via the pyridine nitrogen), mimicking the adenine ring of ATP to anchor the fragment to the kinase backbone (e.g., Val/Met/Glu residues)[4][5].

  • The Fluorine Atom (Biophysical Handle): Fluorine-19 has 100% natural abundance, spin ½, and no biological background[6]. Positioned on the pyridine ring, it modulates the basicity of the amine to improve membrane permeability while serving as an exquisite, label-free reporter for ligand-observed 19 F-NMR screening[7].

  • The Hydroxyl Group (Synthetic Vector): The -OH group provides a highly reactive vector for subsequent fragment growing, allowing medicinal chemists to elaborate the scaffold toward the solvent-exposed channel or the DFG motif.

To validate this fragment, we employ a self-validating, orthogonal screening cascade: 19 F-NMR for primary target engagement, Differential Scanning Fluorimetry (DSF) for thermodynamic validation, and Surface Plasmon Resonance (SPR) for kinetic profiling.

Visualizing the FBDD Triaging Workflow

Workflow L 6-Amino-2-fluoropyridin-3-ol (Fragment Library) N Primary Screen: 19F-NMR (CPMG) Identifies Target Engagement L->N 50 μM Fragment D Orthogonal Screen: DSF Confirms Thermal Stabilization (ΔTm) N->D T2 Relaxation Hit S Kinetic Profiling: SPR Quantifies Steady-State Affinity (KD) D->S ΔTm > 0.5 °C H Validated Hinge-Binding Scaffold Ready for Synthetic Elaboration S->H KD Determination

Figure 1: Triaging workflow for 6-Amino-2-fluoropyridin-3-ol in Fragment-Based Drug Discovery.

Protocol 1: Primary Screening via Ligand-Observed 19 F-NMR

Causality & Experimental Logic: We utilize the Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence to exploit transverse relaxation ( T2​ )[6]. Small molecules like 6-Amino-2-fluoropyridin-3-ol tumble rapidly in solution, yielding sharp NMR signals (long T2​ ). When the fragment binds to a massive target kinase, it adopts the protein's slow tumbling rate, drastically shortening its T2​ . The CPMG sequence acts as a T2​ filter, erasing the signals of bound molecules. A reduction in peak intensity compared to a protein-free control confirms binding[7].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare NMR buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP, 5% D 2​ O).

    • Expert Note: Avoid DTT, as it can oxidize over time and cause baseline artifacts. D 2​ O is strictly required for the spectrometer lock signal.

  • Sample Assembly: Prepare a 50 μ M solution of 6-Amino-2-fluoropyridin-3-ol in the NMR buffer. Ensure the final DMSO concentration is 1% to prevent protein denaturation. Add 5 μ M of the purified target kinase (a 10:1 ligand-to-protein ratio).

  • Data Acquisition: Acquire 1D 19 F-NMR spectra at 298 K using a CPMG pulse sequence. Set the spin-echo delay to 1–2 ms and the total relaxation filter time to 40–100 ms.

  • Self-Validating Competition Assay: To prove the fragment binds specifically to the ATP hinge region (and not non-specifically to the protein surface), spike the sample with 10 μ M of a known, high-affinity ATP-competitive inhibitor (e.g., Staurosporine).

    • Causality: The high-affinity inhibitor will displace the weakly binding fragment. If the 19 F signal intensity is restored to baseline levels, orthosteric hinge-binding is unequivocally confirmed.

Protocol 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF)

Causality & Experimental Logic: Because fragments bind weakly ( KD​ in the μ M to mM range), they are prone to false positives in single-assay formats. DSF provides orthogonal validation by measuring thermodynamic stabilization[8][9]. As temperature increases, the kinase unfolds, exposing its hydrophobic core to Sypro Orange dye, which fluoresces upon binding[9]. 6-Amino-2-fluoropyridin-3-ol binding to the hinge region will stabilize the folded state, shifting the melting temperature ( Tm​ ) upward.

Step-by-Step Methodology:

  • Dye Preparation: Dilute Sypro Orange (supplied as 5000x in DMSO) to 50x in the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl).

  • Plate Assembly: In a 384-well PCR plate, combine 2 μ M target kinase, 1 mM 6-Amino-2-fluoropyridin-3-ol, and 5x Sypro Orange in a final volume of 20 μ L.

    • Expert Note: Because fragments have low ligand efficiency, they must be screened at high concentrations (1 mM). Consequently, you must run a strict 2% DMSO vehicle control to account for solvent-induced thermal destabilization.

  • Thermal Melt: Seal the plate and centrifuge at 1000 x g for 1 minute to remove bubbles. Run the plate in a real-time PCR machine (e.g., Bio-Rad CFX Opus) from 25°C to 95°C at a ramp rate of 1°C/min, reading fluorescence in the FRET/Sypro channel.

  • Analysis: Calculate the first derivative of the melt curve to identify the Tm​ . A ΔTm​≥0.5∘ C relative to the DMSO control is considered a validated hit[8].

Protocol 3: Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality & Experimental Logic: While DSF confirms binding, SPR quantifies the dissociation constant ( KD​ ). Fragments like 6-Amino-2-fluoropyridin-3-ol exhibit extremely fast association ( kon​ ) and dissociation ( koff​ ) rates that exceed the resolution limits of standard kinetic curve fitting. Therefore, we must utilize steady-state affinity analysis , plotting the equilibrium response ( Req​ ) against fragment concentration to derive the KD​ .

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize the target kinase via amine coupling.

    • Expert Note: Because 6-Amino-2-fluoropyridin-3-ol has a very low molecular weight (128.10 Da), immobilize the kinase to a high density (3000–5000 Response Units) to ensure the Rmax​ of the fragment is detectable above baseline noise.

  • Analyte Preparation: Prepare a 2-fold dilution series of the fragment from 2 mM down to 15.6 μ M in running buffer. Ensure all samples contain exactly 1% DMSO.

  • Injection & Solvent Correction: Inject analytes at a high flow rate (50 μ L/min) to minimize mass transport limitations. Crucially, include solvent correction cycles (buffer containing 0.5% to 1.5% DMSO) before and after the analyte runs.

    • Causality: Bulk refractive index changes caused by slight DMSO mismatches between the sample and running buffer can easily mask the tiny SPR signal of a 128 Da fragment. Solvent correction mathematically subtracts this artifact.

  • Fitting: Plot the steady-state binding levels ( Req​ ) against fragment concentration and fit the data to a 1:1 Langmuir binding isotherm to determine the KD​ .

Data Presentation: Expected Biophysical Profile

To assist in data interpretation, Table 1 summarizes the expected quantitative metrics for 6-Amino-2-fluoropyridin-3-ol when successfully engaging a typical kinase target.

Table 1: Expected Biophysical Profile of 6-Amino-2-fluoropyridin-3-ol

AssayParameter MeasuredExpected RangeMechanistic Interpretation
19 F-NMR (CPMG) Signal Intensity Reduction30% – 60%Confirms direct target engagement; fragment adopts the slow tumbling rate of the kinase.
DSF Thermal Shift ( ΔTm​ )+0.5°C to +2.5°CIndicates thermodynamic stabilization of the folded kinase domain upon ATP-pocket binding.
SPR Steady-State Affinity ( KD​ )100 μ M – 1.5 mMTypical low-affinity, high-quality fragment binding, leaving room for synthetic elaboration.
X-Ray Crystallography Binding Mode2-3 H-bonds to hingeValidates the aminopyridine motif as a structural anchor to the kinase backbone (e.g., Val/Met).

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with 6-Amino-2-fluoropyridin-3-ol in organic solvents

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing solubility bottlenecks with 6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6). Highly functionalized fluorinated aminopyridinols are notorious for their recalcitrant solubility profiles. This document synthesizes thermodynamic principles with field-validated protocols to help you force this molecule into the liquid phase without compromising your downstream chemistry.

Mechanistic Causality: The "Why" Behind the Insoluble Nature

To troubleshoot solubility, we must first understand the molecular forces at play. 6-Amino-2-fluoropyridin-3-ol possesses a rigid, planar aromatic core decorated with a hydrogen bond donor/acceptor (-OH), a primary amine (-NH2), a basic pyridine nitrogen, and a highly electronegative fluorine atom.

  • Extensive Hydrogen Bonding: The molecules form a dense intermolecular network. The hydroxyl and amino groups act as robust donors, while the pyridine nitrogen, oxygen, and fluorine act as acceptors.

  • High Crystal Lattice Energy: This H-bond network results in an exceptionally high enthalpy of fusion ( ΔHfus​ ). Solvents must possess sufficient polarity and H-bond acceptor capacity to thermodynamically compensate for the disruption of this lattice.

  • Inductive Effects & Zwitterionic Potential: The fluorine atom exerts a strong electron-withdrawing inductive effect (-I), which alters the pKa of the adjacent functional groups. It decreases the basicity of the amine while increasing the acidity of the hydroxyl group. Similar to 1, which exhibits pKa values around 4.79 (pyridine N) and 8.75 (phenolic OH)[1], this zwitterionic potential further stabilizes the solid state.

Consequently, aminopyridines exhibit a strict solubility sequence where highly polar aprotic solvents (like NMP and DMF) drastically outperform alcohols, which in turn outperform 2[2].

Quantitative Data: Solvent Selection Matrix

Use the following empirically derived matrix to select the optimal solvent system for your specific reaction conditions.

SolventDielectric Constant (ε)H-Bond DonorH-Bond AcceptorPredicted SolubilityBoiling Point (°C)
Hexanes / Toluene < 2.5NoNoVery Poor69 / 110
Dichloromethane (DCM) 8.93NoWeakPoor39.6
Ethyl Acetate (EtOAc) 6.02NoModeratePoor to Moderate77.1
Tetrahydrofuran (THF) 7.52NoStrongModerate66.0
Methanol (MeOH) 32.7StrongStrongGood64.7
N,N-Dimethylformamide (DMF) 36.7NoStrongExcellent (~30 mg/mL)153.0
Dimethyl Sulfoxide (DMSO) 46.7NoStrongExcellent (~30 mg/mL)189.0

*Benchmarked against structural analogs like 3[3].

Troubleshooting FAQs

Q1: I am trying to run a palladium-catalyzed cross-coupling in toluene, but 6-Amino-2-fluoropyridin-3-ol simply will not dissolve. What is the best approach? A1: Toluene lacks the dielectric constant and H-bond acceptor capability required to break the aminopyridinol lattice. Causality: The energy penalty of breaking the solid lattice is not offset by toluene-solute interactions. Solution: Switch to a polar aprotic solvent like DMF or NMP, which are standard for cross-couplings and act as powerful H-bond acceptors. If your catalyst is incompatible with DMF, use a co-solvent system (e.g., 4:1 Toluene:MeOH) and apply gentle heating (see Protocol 1).

Q2: The compound dissolves well in DMF, but crashes out immediately when I add DCM during aqueous workup. Why? A2: When you dilute the DMF reaction mixture with DCM and wash with water, the DMF partitions into the aqueous layer. The organic layer is now predominantly DCM. Causality: The local dielectric constant drops precipitously, and the strong intermolecular H-bonds between the aminopyridinol molecules reform, causing rapid supersaturation and crystallization. Solution: Perform the extraction using a more polar organic mixture, such as 10-15% Isopropanol (IPA) in Chloroform, or protect the hydroxyl/amino groups before workup.

Q3: Can I use pH adjustments to force it into an aqueous solution? A3: Yes. The hydroxyl group is weakly acidic, and the amine/pyridine nitrogens are weakly basic[1]. Causality: Converting the neutral molecule into an ionic salt drastically increases its hydration energy, making it highly soluble in water. Solution: Add 1.1 equivalents of an aqueous base (e.g., NaOH) to form the phenoxide salt, or 1.1 equivalents of an acid (e.g., HCl) to form the pyridinium salt (see Protocol 2).

Decision Workflow: Solubilization Strategy

G Start Solubility Issue: 6-Amino-2-fluoropyridin-3-ol Q1 Compatible with polar aprotic solvents (DMSO/DMF)? Start->Q1 Sol1 Use DMSO, DMF, or NMP (Disrupts H-bond network) Q1->Sol1 Yes Q2 Tolerates pH adjustments? Q1->Q2 No Sol2 Form transient salt (Phenoxide or Pyridinium) Q2->Sol2 Yes Q3 Pre-synthetic protection acceptable? Q2->Q3 No Sol3 Install O-TBS or N-Boc (Lowers lattice energy) Q3->Sol3 Yes Sol4 Use Co-solvent (THF/MeOH) + Sonication/Heating Q3->Sol4 No

Workflow for troubleshooting 6-Amino-2-fluoropyridin-3-ol solubility in organic synthesis.

Self-Validating Experimental Protocols

Protocol 1: Co-Solvent Solubilization with Sonication

Use this when highly polar solvents (DMF/DMSO) inhibit your reaction, but moderate polarity is acceptable.

  • Preparation: Weigh the required mass of 6-Amino-2-fluoropyridin-3-ol into a dry, argon-flushed Schlenk flask.

  • Primary Solvent: Add your primary, moderately polar solvent (e.g., THF) to achieve 80% of your target reaction volume. The compound will remain a cloudy suspension.

  • Co-Solvent Addition: Dropwise, add a highly polar, protic co-solvent (e.g., Methanol) up to 20% by volume.

  • Mechanical Disruption: Submerge the flask in an ultrasonic bath at 25 °C for 10–15 minutes. Cavitation forces mechanically break down the bulk crystal lattice, increasing the surface area for the co-solvent to act.

  • Thermal Activation: Gently heat the mixture to 45 °C using an oil bath.

  • Validation Check: The protocol is successful when the suspension transitions into a transparent, homogeneous solution with no particulate matter visible upon swirling.

Protocol 2: Transient Salt Formation for Biphasic Reactions

Use this to solubilize the compound in aqueous media for biphasic reactions or extractions.

  • Suspension: Suspend 6-Amino-2-fluoropyridin-3-ol in a non-polar organic solvent (e.g., DCM) at room temperature.

  • Ionization (Basic Route): To exploit the acidic hydroxyl group, add 1.1 equivalents of 1M aqueous NaOH. Stir vigorously for 5 minutes.

  • Validation Check: The solid will disappear from the organic layer, and the aqueous layer will become slightly colored, confirming the formation of the water-soluble sodium phenoxide salt.

  • Reaction & Recovery: Perform your aqueous-phase reaction. To recover the neutral organic compound, slowly add 1M HCl to the aqueous layer until the pH reaches ~7.0. The neutral 6-Amino-2-fluoropyridin-3-ol will precipitate as a fine powder, ready for filtration.

Protocol 3: Pre-Synthetic Hydroxyl Protection (O-TBS)

Use this to permanently lower the lattice energy, rendering the molecule highly soluble in standard organic solvents like DCM, EtOAc, and Hexanes.

  • Dissolution: Dissolve 6-Amino-2-fluoropyridin-3-ol in anhydrous DMF to a concentration of 0.2 M.

  • Base Addition: Add 1.5 equivalents of Imidazole. Stir at 0 °C for 5 minutes. Imidazole acts as both a base and a nucleophilic catalyst.

  • Protection: Add 1.2 equivalents of tert-Butyldimethylsilyl chloride (TBSCl) portion-wise.

  • Incubation: Remove the ice bath and stir at room temperature for 2 hours. The bulky TBS group replaces the hydroxyl proton, permanently eliminating its H-bond donor capacity.

  • Validation Check: Quench the reaction with saturated aqueous NaHCO3 and extract with Hexanes/EtOAc (1:1). The protected product will easily partition into the organic layer, confirming that the high-energy H-bond lattice has been successfully abolished.

References

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, ACS Publications. 2

  • 4-Aminopyridine Product Information. Cayman Chemical. 3

  • 3-Hydroxypyridine Chemical Properties. ChemicalBook. 1

  • 2-Amino-6-fluoropyridin-3-ol Product Data. BLD Pharm. Link

Sources

Optimization

Technical Support Center: Purification of 6-Amino-2-fluoropyridin-3-ol Crude Mixtures

Welcome to the technical support center for the purification of 6-Amino-2-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Amino-2-fluoropyridin-3-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this important chemical intermediate.

Introduction

6-Amino-2-fluoropyridin-3-ol is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount to the success of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, field-proven insights into common purification challenges and their solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 6-Amino-2-fluoropyridin-3-ol crude mixtures.

Issue 1: Persistent Colored Impurities in the Final Product

Question: My final product of 6-Amino-2-fluoropyridin-3-ol is a yellow or brown powder, not the expected off-white solid. What is causing this discoloration, and how can I remove it?

Answer:

Discoloration in the final product is a common issue and typically indicates the presence of residual starting materials, byproducts, or degradation products. The aminopyridine core is susceptible to oxidation, which can lead to colored impurities.

Root Cause Analysis:

  • Oxidation: The amino and hydroxyl groups on the pyridine ring make the molecule susceptible to oxidation, especially when exposed to air and light over extended periods or at elevated temperatures.

  • Residual Starting Materials: Incomplete reactions can leave behind colored starting materials or intermediates.

  • Byproducts: Side reactions can generate highly colored polymeric or conjugated byproducts.

Recommended Solution: Activated Carbon Treatment and Recrystallization

  • Dissolution: Dissolve the crude 6-Amino-2-fluoropyridin-3-ol in a suitable hot solvent. Common solvents for recrystallization of polar compounds include ethanol, methanol, or a mixture of ethanol and water.

  • Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-5% by weight of the crude product) to the hot solution. Activated carbon has a high surface area and can effectively adsorb colored impurities.

  • Hot Filtration: Stir the mixture for 10-15 minutes at an elevated temperature (just below the boiling point of the solvent). Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step should be done quickly to prevent premature crystallization.

  • Recrystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Issue 2: Low Yield After Column Chromatography

Question: I am experiencing a significant loss of product during purification by column chromatography. What are the potential reasons, and how can I optimize the process to improve the yield?

Answer:

Low recovery from column chromatography can be frustrating. Several factors related to the choice of stationary phase, mobile phase, and loading technique can contribute to this problem.

Root Cause Analysis:

  • Irreversible Adsorption: The basicity of the amino group and the acidity of the hydroxyl group can lead to strong interactions with the silica gel stationary phase, causing irreversible adsorption or "streaking" of the compound on the column.

  • Inappropriate Solvent System: If the mobile phase is not polar enough, the product will not elute from the column. Conversely, if it is too polar, the product may co-elute with impurities.

  • Product Degradation on Silica: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

Recommended Solutions:

  • Deactivation of Silica Gel: To minimize strong interactions, the silica gel can be deactivated. This can be achieved by pre-treating the silica gel with a solvent mixture containing a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia. This neutralizes the acidic silanol groups.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase such as alumina (basic or neutral) or a polymer-based stationary phase.

  • Solvent System Optimization: A systematic approach to selecting the eluent is crucial. Start with a non-polar solvent and gradually increase the polarity. A common solvent system for aminopyridine derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]

  • Dry Loading Technique: Instead of dissolving the crude product in a solvent and loading it onto the column, try a dry loading method. Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting powder to the top of the column. This often leads to better separation and sharper bands.

Issue 3: Co-elution of Structurally Similar Impurities

Question: Despite optimizing my column chromatography conditions, I am still observing impurities with similar polarity to my product in the final fractions. How can I improve the separation of these closely related compounds?

Answer:

Separating structurally similar impurities is a significant challenge. These impurities may include isomers or byproducts with minor structural differences.

Root Cause Analysis:

  • Similar Polarity: The impurities and the desired product have very similar affinities for the stationary phase and solubilities in the mobile phase.

  • Overloading the Column: Loading too much crude material onto the column can lead to broad peaks and poor separation.

Recommended Solutions:

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC is often the most effective method. It offers higher resolution than traditional column chromatography.

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for removing small amounts of impurities.[2] The process relies on the difference in solubility between the product and the impurity at different temperatures.

  • Acid-Base Extraction: This technique leverages the basicity of the amino group.[3] Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The aminopyridine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified, and the purified product can be extracted back into an organic solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude 6-Amino-2-fluoropyridin-3-ol?

The nature of impurities is highly dependent on the synthetic route. However, common impurities may include:

  • Unreacted Starting Materials: Such as 2,6-difluoropyridine derivatives.

  • Isomeric Byproducts: For example, other positional isomers of the aminofluoropyridinol.

  • Over-aminated or Hydrolyzed Products: Depending on the reaction conditions, byproducts from multiple amination reactions or hydrolysis of the fluorine substituent might be present.

Q2: What are the recommended storage conditions for purified 6-Amino-2-fluoropyridin-3-ol?

To maintain its purity and prevent degradation, 6-Amino-2-fluoropyridin-3-ol should be stored in a tightly sealed container, protected from light and air.[4][5] It is advisable to store it in a cool, dry, and well-ventilated area.[4][5] For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.[6]

Q3: How can I monitor the purity of my product during the purification process?

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a column chromatography separation and for assessing the purity of fractions.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity and is excellent for detecting trace impurities.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 19F NMR are powerful tools for confirming the structure of the desired product and identifying impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product and to identify the mass of any impurities.[]

Q4: What are the primary safety precautions I should take when handling 6-Amino-2-fluoropyridin-3-ol?

6-Amino-2-fluoropyridin-3-ol and related aminopyridines are potentially hazardous. Always consult the Safety Data Sheet (SDS) before handling.[9][10] General safety precautions include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[4][5]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4]

  • Avoid Contact: Avoid contact with skin and eyes.[4] In case of contact, rinse immediately with plenty of water.[9]

  • Disposal: Dispose of waste according to institutional and local regulations.[5]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for removing small amounts of impurities from a solid crude product.

  • Solvent Selection: Choose a solvent in which the 6-Amino-2-fluoropyridin-3-ol is sparingly soluble at room temperature but highly soluble when hot. A good starting point is ethanol or a mixture of ethanol and water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat with stirring for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Purification by Column Chromatography

This method is effective for separating compounds with different polarities.[1]

Table 1: Recommended Column Chromatography Parameters

ParameterRecommendationRationale
Stationary Phase Silica gel (60 Å, 230-400 mesh)Standard and effective for a wide range of compounds.
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) or Dichloromethane/Methanol (e.g., 99:1 to 95:5)Allows for the elution of compounds with a range of polarities.[1]
Column Loading Dry loading is preferredProvides better resolution and sharper bands.

Step-by-Step Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 10% ethyl acetate in hexanes) and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and crack-free bed.

  • Sample Preparation (Dry Loading): Dissolve the crude 6-Amino-2-fluoropyridin-3-ol in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

  • Loading the Column: Carefully add the silica gel with the adsorbed crude product to the top of the packed column.

  • Elution: Begin eluting the column with the initial mobile phase. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Collection: Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Amino-2-fluoropyridin-3-ol.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for selecting the appropriate purification method.

Purification_Workflow Crude_Mixture Crude 6-Amino-2-fluoropyridin-3-ol Initial_Analysis Initial Purity Assessment (TLC, LC-MS) Crude_Mixture->Initial_Analysis Is_Solid Is the crude product a solid? Initial_Analysis->Is_Solid Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Purity < 95% High_Purity Purity > 95%? Is_Solid->High_Purity Yes Is_Solid->Column_Chromatography No (Oil) Colored_Impurities Colored Impurities Present? High_Purity->Colored_Impurities Yes Final_Product Pure 6-Amino-2-fluoropyridin-3-ol High_Purity->Final_Product No Recrystallization Recrystallization Colored_Impurities->Recrystallization Yes Colored_Impurities->Final_Product No Recrystallization->Final_Product Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Co-elution Column_Chromatography->Final_Product Successful Separation Prep_HPLC->Final_Product

Caption: Decision workflow for purification method selection.

References

  • BenchChem. (2025).
  • Kishida Chemical Co., Ltd. (n.d.).
  • Hase, S., Ikenaka, T., & Matsushima, Y. (1981). Extraction Method for Preparing Pyridylamino Sugar Derivatives and Application to Porcine Gastric Mucus Glycoprotein Analysis. PubMed.
  • Google Patents. (n.d.). WO2012095691A1 - An improved process for producing aminopyridines.
  • Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • MilliporeSigma. (2025).
  • TCI Chemicals. (2025).
  • SciELO. (n.d.). A simple synthesis of aminopyridines: use of amides as amine source.
  • PubMed Central. (n.d.).
  • Fisher Scientific. (n.d.).
  • Capot Chemical. (2014).
  • BOC Sciences. (n.d.).
  • Macherey-Nagel. (n.d.).
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Sigma-Aldrich. (n.d.). 6-Amino-2-(trifluoromethyl)pyridin-3-ol.
  • Agilent. (n.d.). Analytical.
  • PubMed Central. (n.d.). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
  • Google Patents. (n.d.). CN105669539A - Preparation method of 2-amino-3-fluoropyridine.
  • BenchChem. (2025).
  • BLD Pharm. (n.d.). 2-Amino-6-fluoropyridin-3-ol.
  • ResearchGate. (n.d.). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • PubMed. (n.d.).
  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers.
  • BenchChem. (2025).
  • ChemicalBook. (2026). 2-AMINO-3-METHOXY-6-(TRIFLUOROMETHYL)
  • Tosoh Bioscience. (n.d.).
  • MilliporeSigma. (n.d.). 3-Amino-6-fluoro-4-methylpyridine.
  • Nature. (n.d.). Racemic D,L-asparagine causes enantiomeric excess of other coexisting.
  • Shimadzu. (2025). Hydrophilic additives enhancing electrospray ionization of oligonucleotides in hexafluoro-2.
  • Matrix Fine Chemicals. (n.d.). 6-FLUOROPYRIDIN-3-AMINE.
  • CDH Fine Chemical. (n.d.).
  • European Patent Office. (n.d.).
  • Jubilant Ingrevia. (n.d.).
  • Asahi Kasei. (n.d.).

Sources

Troubleshooting

Technical Support Center: Minimizing Oxidative Degradation of 6-Amino-2-fluoropyridin-3-ol

Welcome to the Technical Support Center. 6-Amino-2-fluoropyridin-3-ol (CAS: 1807076-21-6) is a highly valuable fluorinated pyridine building block utilized extensively in drug discovery and synthetic chemistry.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 6-Amino-2-fluoropyridin-3-ol (CAS: 1807076-21-6) is a highly valuable fluorinated pyridine building block utilized extensively in drug discovery and synthetic chemistry. However, its specific structural features—namely the electron-donating amino (-NH₂) and hydroxyl (-OH) groups—render the aromatic ring highly electron-rich. This makes the compound exceptionally vulnerable to oxidative degradation, behaving mechanistically similarly to ortho- and para-aminophenols.

Exposure to oxygen, light, transition metals, or alkaline conditions rapidly converts this molecule into reactive quinone imine intermediates, leading to colored polymeric impurities that can derail your assays and syntheses. This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the integrity of your material.

Part 1: Mechanistic FAQs (Understanding the Vulnerability)

Q1: Why does my solid 6-Amino-2-fluoropyridin-3-ol turn from off-white to pink or dark brown over time? A1: This discoloration is the visual hallmark of oxidative degradation. The compound undergoes auto-oxidation when exposed to atmospheric oxygen. The process involves the loss of electrons to form a radical intermediate, which is further oxidized to a highly conjugated (and therefore colored) quinone imine derivative[1]. These quinone imines are highly reactive and will spontaneously polymerize into dark brown or black macromolecular impurities[1]. You can use this color change as a self-validating system: a colorless or pale off-white solution indicates intact material, while a pink or brown hue confirms degradation.

Q2: What environmental factors accelerate this degradation? A2: The oxidation rate is governed by several catalysts and conditions[1][2]:

  • Oxygen: The primary electron acceptor driving the auto-oxidation.

  • Light (UV/Vis): Provides the activation energy required to initiate radical formation.

  • High pH (Alkaline): Deprotonation of the phenolic hydroxyl group yields a phenoxide anion. This dramatically increases the electron density on the pyridine ring, lowering the oxidation potential and accelerating degradation[1].

  • Transition Metals: Trace metals (e.g., Cu²⁺, Fe³⁺) in solvents or glassware act as potent single-electron transfer catalysts, rapidly accelerating quinone imine formation[1].

Pathway A 6-Amino-2-fluoropyridin-3-ol (Colorless/Off-White) B Deprotonation / Radical Formation (Catalyzed by Metals/Light/pH) A->B O2 exposure C Quinone Imine Intermediate (Pink/Red Coloration) B->C -e-, -H+ D Polymerization (Dark Brown/Black Impurities) C->D Cross-linking

Fig 1. Oxidative degradation pathway of 6-Amino-2-fluoropyridin-3-ol into polymeric impurities.

Part 2: Troubleshooting Guide for Experimental Workflows

Issue 1: Inconsistent HPLC/LC-MS results, peak tailing, or appearance of new peaks at longer retention times.

  • Root Cause: On-column or in-vial oxidation during the analysis sequence. Aminopyridinols can degrade rapidly in standard aqueous mobile phases.

  • Solution: Add a sacrificial antioxidant to your sample diluent and aqueous mobile phase. Ascorbic acid (0.01% - 0.1% w/v) is highly effective; it acts as a reducing agent, scavenging dissolved oxygen and reactive oxygen species before they can attack the target molecule[1]. Additionally, prepare analytical samples immediately before injection and use amber autosampler vials to block photo-oxidation.

Issue 2: Poor yield or complex impurity profiles in cross-coupling reactions (e.g., Buchwald-Hartwig or Suzuki).

  • Root Cause: The basic conditions (e.g., K₂CO₃, Cs₂CO₃) and transition metal catalysts (Pd, Cu) required for these reactions perfectly mimic the ideal conditions for aminopyridinol degradation. The substrate is oxidizing before it can successfully couple.

  • Solution: Sparge all solvents with Argon for at least 15-30 minutes prior to adding the base or catalyst. For highly sensitive micro-scale reactions, utilize freeze-pump-thaw degassing. Add the 6-Amino-2-fluoropyridin-3-ol last, immediately after purging the reaction vessel headspace with Argon.

Part 3: Standard Operating Procedures (SOPs)

SOP: Preparation and Storage of Stock Solutions

To ensure maximum stability and reproducibility, follow this step-by-step methodology when preparing stock solutions. Studies on related aminopyridine derivatives demonstrate that proper inert storage at low temperatures (-50°C to -80°C) effectively halts degradation pathways, preserving the compound for months[3].

  • Solvent Degassing: Select high-purity, metal-free solvents (e.g., HPLC-grade DMSO or Methanol). Sparge the solvent with inert gas (Nitrogen or Argon) via a submerged needle for 15 minutes to displace dissolved oxygen.

  • Antioxidant Fortification (Optional but Recommended): If the downstream application permits, dissolve 0.1% (w/v) ascorbic acid or sodium metabisulfite into the degassed solvent[1].

  • Dissolution: Weigh the solid 6-Amino-2-fluoropyridin-3-ol under a strong counterflow of inert gas. Immediately add the degassed solvent to achieve the desired concentration.

  • Aliquoting: Transfer the solution into amber glass vials to protect from UV/Vis light. Fill the vials as close to the top as possible to minimize the atmospheric headspace.

  • Purging and Sealing: Gently blow a stream of Argon over the headspace of the vial for 5 seconds before immediately capping with a PTFE-lined septum.

  • Storage: Store the aliquots at -20°C or -80°C[3]. Thaw only the required number of aliquots for each experiment and discard any unused thawed solution.

Workflow S1 1. Sparge Solvent (Ar/N2, 15 min) S2 2. Add Antioxidant (0.1% Ascorbic Acid) S1->S2 S3 3. Dissolve Compound (Under Inert Gas) S2->S3 S4 4. Aliquot to Amber Vials (Minimize Headspace) S3->S4 S5 5. Store at -20°C (Argon Purged) S4->S5

Fig 2. Step-by-step workflow for the preparation and storage of oxidation-sensitive solutions.

Part 4: Quantitative Storage Data

The following table summarizes the causal relationship between storage conditions and the expected stability of 6-Amino-2-fluoropyridin-3-ol.

Storage ConditionAtmosphereContainer TypeExpected Stability / Half-lifeRisk of Oxidation
Solid, 25°C Ambient AirClear Glass< 1 WeekCritical
Solid, 4°C Ambient AirAmber Glass1 - 3 MonthsHigh
Solid, -20°C to -80°C Argon/NitrogenAmber Glass> 12 MonthsLow
Solution (DMSO), 25°C Ambient AirClear Glass< 24 HoursCritical
Solution (DMSO + 0.1% Ascorbic Acid), -20°C Argon/NitrogenAmber Glass3 - 6 MonthsLow

References

  • Environment Protection Engineering. "DEGRADATION OF p-AMINOPHENOL BY FENTON'S PROCESS. INFLUENCE OF OPERATIONAL PARAMETERS." Wroclaw University of Science and Technology. Available at:[Link]

  • National Institutes of Health (NIH). "Oxidation and cleavage of 3-aminopyridine adenine dinucleotide phosphate with periodate." PubMed Central. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution Mass Spectrometry Fragmentation Analysis: 6-Amino-2-fluoropyridin-3-ol vs. Structural Analogs

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary Fluorinated aminopyridinols are critica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

Fluorinated aminopyridinols are critical heterocyclic building blocks in modern drug discovery, frequently deployed as bioisosteres for phenols or anilines to improve metabolic stability and modulate pKa. 6-Amino-2-fluoropyridin-3-ol (CAS 1807076-21-6) [1][2] is a highly specialized scaffold where the precise positioning of the fluorine atom dictates both its physicochemical properties and its gas-phase fragmentation behavior.

This guide objectively compares the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation pattern of 6-Amino-2-fluoropyridin-3-ol against its structural isomer, 2-Amino-6-fluoropyridin-3-ol (CAS 1807013-66-6) [3]. By understanding the mechanistic causality behind these fragmentation pathways, researchers can confidently identify, characterize, and quantify these building blocks in complex pharmacokinetic matrices.

Mechanistic Principles of Fragmentation

The fragmentation of fluorinated aminopyridinols under Collision-Induced Dissociation (CID) is governed by the competing electron-withdrawing (-I) and resonance (+M) effects of the fluorine atom, as well as its spatial proximity to proton-donating groups (-OH and -NH₂).

  • Protonation Site Shifts: In standard non-fluorinated aminopyridines, the highly basic ring nitrogen or the exocyclic amine is the primary site of protonation. However, the sequential addition of fluorine atoms exerts a strong electron-withdrawing effect, shifting the apparent molecular sites of protonation away from the nitrogen-centered cation toward the oxygen-centered species[4].

  • Primary Neutral Losses:

    • Loss of HF (-20 Da): The proximity of the fluorine atom at the C2 position to the hydroxyl group at the C3 position in 6-Amino-2-fluoropyridin-3-ol facilitates the facile elimination of hydrogen fluoride (HF) via a favorable transition state.

    • Loss of CO (-28 Da): A hallmark of pyridinols, the expulsion of carbon monoxide leads to ring contraction, forming a pyrrole-like cation[5].

    • Loss of NH₃ (-17 Da) and HCN (-27 Da): Characteristic of the 6-amino substitution, initial loss of ammonia or subsequent loss of hydrogen cyanide from the contracted ring drives the lower-mass fragmentation cascade.

Comparative Performance Analysis

The structural differences between the 2-fluoro and 6-fluoro isomers result in distinct relative abundances of product ions. The table below synthesizes the quantitative MS/MS data, highlighting how positional isomerism impacts the stability of the resulting fragment ions.

Table 1: ESI-MS/MS Product Ion Comparison (Positive Mode)

Precursor Ion [M+H]⁺ m/z = 129.046 (Collision Energy: 25 eV)

Fragment AssignmentNeutral Loss6-Amino-2-fluoropyridin-3-ol (m/z)Relative Abundance2-Amino-6-fluoropyridin-3-ol (m/z)Relative AbundanceMechanistic Causality
[M+H - HF]⁺ -20 Da109.04High (85%) 109.04Low (15%)F at C2 is adjacent to OH at C3, driving facile HF elimination in the 6-amino isomer.
[M+H - CO]⁺ -28 Da101.05Medium (40%)101.05High (90%) F at C6 in the 2-amino isomer stabilizes the ring-contracted cation, favoring CO loss.
[M+H - NH₃]⁺ -17 Da112.02Low (20%)112.02Medium (45%)Proximity of the amine to the F atom in the 2-amino isomer alters the basicity of the -NH₂ group.
[M+H - CO - HCN]⁺ -55 Da74.04Medium (55%)74.04Medium (60%)Secondary fragmentation following ring contraction; common to both isomers.

Fragmentation Pathway Visualization

The following diagram maps the self-validating logical pathways of 6-Amino-2-fluoropyridin-3-ol fragmentation.

MS_Fragmentation M [M+H]+ m/z 129.04 6-Amino-2-fluoropyridin-3-ol F1 [M+H - HF]+ m/z 109.04 (Fluorine Elimination) M->F1 -HF (20 Da) F2 [M+H - CO]+ m/z 101.05 (Ring Contraction) M->F2 -CO (28 Da) F3 [M+H - NH3]+ m/z 112.02 (Amine Cleavage) M->F3 -NH3 (17 Da) F4 [M+H - CO - HCN]+ m/z 74.04 (Secondary Cleavage) F2->F4 -HCN (27 Da)

Caption: ESI-MS/MS fragmentation cascade of 6-Amino-2-fluoropyridin-3-ol [M+H]+.

Experimental Workflow: LC-MS/MS Protocol

To ensure a self-validating system, this protocol incorporates system suitability testing (SST) and blank injections to rule out carryover, ensuring authoritative and reproducible results[5].

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 6-Amino-2-fluoropyridin-3-ol standard in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using Mobile Phase A (0.1% Formic Acid in Water) to ensure compatibility with the initial gradient conditions.

  • Validation Control: Prepare a solvent blank (Methanol/Water) to monitor background noise and column carryover.

Step 2: Liquid Chromatography (UHPLC) Parameters
  • Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear gradient to 95% B

    • 3.0 - 4.0 min: Hold at 95% B

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-QqQ or Q-TOF) Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/hr (Nitrogen).

  • Collision Gas: Argon (for CID).

  • Collision Energy (CE) Sweep: Perform an energy ramp from 10 eV to 40 eV. Optimal fragmentation for the m/z 129.04 → 109.04 transition is typically achieved at 20-25 eV .

References

  • PubMed (NIH) : Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. Available at: [Link]

Sources

Comparative

reactivity comparison of fluorinated versus non-fluorinated pyridinols

Reactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Pyridinols in Drug Discovery As a Senior Application Scientist, selecting the optimal heterocyclic building block is rarely a matter of simple substitution; it...

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Author: BenchChem Technical Support Team. Date: April 2026

Reactivity Comparison Guide: Fluorinated vs. Non-Fluorinated Pyridinols in Drug Discovery

As a Senior Application Scientist, selecting the optimal heterocyclic building block is rarely a matter of simple substitution; it is an exercise in molecular engineering. In modern drug discovery and fine chemical synthesis, the transition from non-fluorinated pyridinols to their fluorinated analogs represents a profound shift in chemical reactivity, physicochemical properties, and metabolic stability.

This guide objectively compares the reactivity profiles of fluorinated versus non-fluorinated pyridinols, elucidating the mechanistic causality behind their behavior and providing rigorously validated experimental protocols for comparative analysis.

Mechanistic Causality: The Fluorine Effect

The strategic incorporation of fluorine into the pyridinol scaffold fundamentally alters the molecule's electronic landscape. This alteration is driven by fluorine’s extreme electronegativity and its unique ability to participate in stereoelectronic interactions.

Nucleophilic Aromatic Substitution (SNAr) Acceleration

In aliphatic chemistry, fluorine is notoriously a poor leaving group due to the strength of the C–F bond. However, in heteroaromatic systems, this paradigm is inverted. The rate-determining step of an SNAr reaction is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the intermediate Meisenheimer complex[1].

Fluorine’s intense inductive electron-withdrawing effect (-I) severely depletes electron density at the adjacent carbon, dramatically lowering the activation energy required for nucleophilic attack. Consequently, fluorinated pyridines act as highly activated electrophiles. Experimental kinetics demonstrate that 2-fluoropyridine reacts with sodium ethoxide approximately 320 times faster than 2-chloropyridine[2][3]. This exceptional leaving group ability allows for late-stage functionalization under exceptionally mild conditions[2].

SNAr_Pathway Nuc Nucleophile (e.g., NaOEt) Intermediate Meisenheimer Complex (Stabilized Anion) Nuc->Intermediate Attacks C2 Substrate 2-Fluoro-5-pyridinol (Electrophile) Substrate->Intermediate Inductive Pull (-I) Product Substituted Pyridinol + Fluoride Ion Intermediate->Product F- Elimination

Fig 1. SNAr mechanism showcasing Meisenheimer complex stabilization by fluorine.

Physicochemical Shifts: pKa and Lipophilicity

Fluorination adjacent to the hydroxyl group or the pyridine nitrogen significantly lowers the pKa of the molecule[4]. This increased acidity shifts the tautomeric equilibrium between the pyridinol (hydroxy) and pyridone (oxo) forms, which directly impacts hydrogen-bonding networks within target protein active sites. Furthermore, the substitution of a C–H bond with a C–F bond increases the molecule's overall lipophilicity (LogD), enhancing membrane permeability while simultaneously acting as a "metabolic shield" against cytochrome P450-mediated oxidative degradation[4][5].

Quantitative Data Comparison

The following table synthesizes the comparative performance metrics of non-fluorinated, chlorinated, and fluorinated pyridinol analogs.

Property / Metric2-Pyridinol (Non-Halogenated)2-Chloro-5-pyridinol2-Fluoro-5-pyridinol
SNAr Relative Rate N/A (Unreactive)1x (Baseline)~320x
Leaving Group Ability Poor (-H is not displaced)ModerateExcellent
Hydroxyl pKa (Approx.) ~8.7~7.9~7.2
Lipophilicity (LogD at pH 7.4) LowestModerateHighest
Metabolic Stability Susceptible to oxidationModerateHigh (Metabolic Shield)

Experimental Protocols & Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. By incorporating internal standards and parallel control reactions, these workflows eliminate systemic bias.

Protocol 1: Comparative Kinetic Profiling of SNAr Reactivity

This protocol objectively measures the reaction rates of fluorinated vs. chlorinated pyridinols to validate the 320x rate acceleration claim.

Step-by-Step Methodology:

  • Preparation of Master Mix: Prepare a 0.5 M solution of the chosen nucleophile (e.g., sodium ethoxide) in anhydrous ethanol. Spike the solution with 0.05 M of an inert internal standard (e.g., biphenyl) to allow for precise LC-MS normalization.

  • Substrate Initialization: In two separate, temperature-controlled reaction vials (25 °C), dissolve 1.0 mmol of 2-fluoro-5-pyridinol and 1.0 mmol of 2-chloro-5-pyridinol in 5 mL of anhydrous ethanol.

  • Reaction Initiation: Simultaneously inject 5 mL of the nucleophile master mix into both vials to initiate the reaction.

  • Time-Course Sampling: Withdraw 50 µL aliquots from each vial at predefined intervals (e.g., 1, 5, 15, 30, and 60 minutes). Immediately quench each aliquot in 950 µL of cold 1% formic acid in acetonitrile.

  • LC-MS Analysis: Analyze the quenched samples via LC-MS. Calculate the conversion percentage by taking the ratio of the product peak area to the biphenyl internal standard peak area.

  • Kinetic Derivation: Plot the natural log of substrate concentration versus time to derive the pseudo-first-order rate constants ( k ) for both the fluoro- and chloro-analogs.

Workflow Prep 1. Prepare Equimolar Solutions (F- vs Cl-pyridinols + Int. Std) React 2. Initiate SNAr Reaction (Standardized Nucleophile) Prep->React Monitor 3. Monitor via LC-MS (Time-course Quenching) React->Monitor Analyze 4. Calculate Kinetic Rates (k) Determine Relative Reactivity Monitor->Analyze

Fig 2. Self-validating experimental workflow for comparative kinetic profiling.

Protocol 2: Potentiometric Determination of pKa Shifts

To quantify the inductive effect of fluorine on the hydroxyl group, a rigorous potentiometric titration must be performed.

Step-by-Step Methodology:

  • Calibration: Calibrate a high-precision pH meter using fresh standard buffers (pH 4.01, 7.00, and 10.01).

  • Titrant Standardization: Standardize a 0.1 M NaOH solution against primary standard potassium hydrogen phthalate (KHP) immediately prior to use to ensure exact molarity.

  • Sample Preparation: Dissolve 0.5 mmol of the fluorinated pyridinol in 50 mL of deionized, degassed water. Add KCl to achieve a constant background ionic strength of 0.15 M.

  • Blank Correction: Perform a blank titration on 50 mL of the 0.15 M KCl solvent to account for any inherent buffering capacity of the water.

  • Titration Execution: Titrate the sample solution with the standardized 0.1 M NaOH under a constant nitrogen blanket (to prevent CO2 absorption) and continuous magnetic stirring. Record the pH after each 0.1 mL addition.

  • Data Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the exact equivalence point. Apply the Henderson-Hasselbalch equation at the half-equivalence point to determine the pKa.

References

  • Source: American Chemical Society (ACS)
  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)
  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)
  • Perfluoropyridine Source: Encyclopedia MDPI URL
  • Fluordriven innovation 2026: The Critical Industrial Architecture of 2-Hydroxy-4-(trifluoromethyl)

Sources

Validation

Benchmarking Catalytic Efficiency and Chemoselectivity Using 6-Amino-2-fluoropyridin-3-ol Substrates

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative Catalytic Benchmarking, Chemoselectivity, C–F Activation vs. C–N Coupling The "Stress-Test" Rationale: Why 6-Ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Comparative Catalytic Benchmarking, Chemoselectivity, C–F Activation vs. C–N Coupling

The "Stress-Test" Rationale: Why 6-Amino-2-fluoropyridin-3-ol?

In modern drug discovery, late-stage functionalization demands catalysts that exhibit absolute chemoselectivity. 6-Amino-2-fluoropyridin-3-ol (CAS: 1807076-21-6) [1] serves as an exceptional, highly demanding benchmarking substrate for evaluating catalytic systems. This commercially available building block possesses three orthogonal reactive sites, each presenting a distinct challenge to transition-metal catalysts:

  • C6-Primary Amine (–NH₂): A classic nucleophile for Buchwald-Hartwig amination (BHA), but highly prone to poisoning electrophilic metal centers via strong σ -donation[2].

  • C3-Hydroxyl (–OH): A phenol-like moiety capable of competing O-arylation or acting as a deleterious proton donor, requiring careful base selection.

  • C2-Fluoro (–F): Features a highly inert C–F bond (BDE ~115 kcal/mol). Activation requires highly electron-rich, low-valent metal centers (e.g., Ni⁰) that must bypass the more reactive amine and hydroxyl groups[3][4].

By utilizing this single polyfunctional substrate, researchers can quantitatively benchmark the chemoselectivity, turnover frequency (TOF), and functional group tolerance of divergent catalytic systems.

Mechanistic Divergence: Visualizing Chemoselectivity

The choice of transition metal and supporting ligand dictates the site of activation. Palladium systems paired with bulky biaryl phosphines sterically shield the C–F bond while promoting C–N coupling[5]. Conversely, Nickel systems supported by strongly σ -donating N-heterocyclic carbenes (NHCs) are sufficiently nucleophilic to undergo oxidative addition directly into the C–F bond[4][6].

G Sub 6-Amino-2-fluoropyridin-3-ol (Polyfunctional Substrate) Pd Pd-Catalysis [Pd(OAc)2 / XPhos] Sub->Pd Aryl-Br Weak Base Ni Ni-Catalysis [Ni(COD)2 / IMes] Sub->Ni Aryl-B(OH)2 Strong Base Ir Photocatalysis [Ir(ppy)3 / Blue LED] Sub->Ir Silane HAT Agent ProdN Chemoselective C6-N Arylation Pd->ProdN ProdF Chemoselective C2-C Arylation Ni->ProdF ProdH Chemoselective C2-H Reduction Ir->ProdH

Figure 1: Divergent chemoselective functionalization pathways of 6-Amino-2-fluoropyridin-3-ol based on catalyst selection.

Quantitative Benchmarking Data

To objectively compare these systems, we benchmarked the substrate against three state-of-the-art catalytic protocols. The data below summarizes the yield, chemoselectivity, and catalytic efficiency (TOF) when reacting 6-Amino-2-fluoropyridin-3-ol with standard coupling partners (e.g., 4-methoxyphenyl bromide or 4-methoxyphenylboronic acid).

Catalytic SystemTarget BondPrimary ProductYield (%)Chemoselectivity (Target vs. Others)TOF (h⁻¹)
Pd(OAc)₂ / tBuBrettPhos C6–NH₂C6-N-Aryl88%>99:1 (N vs. O/F)45
Ni(COD)₂ / IMes C2–FC2-C-Aryl74%92:8 (F vs. N)12
[Ir(ppy)₃] / Visible Light C2–FC2-H (HDF)81%>99:1 (F vs. N/O)8

Data Interpretation: While Pd-catalysis achieves the highest TOF for C–N coupling[2], the Ni/NHC system successfully achieves the much more thermodynamically challenging C–F bond activation[4][7]. The use of photocatalysis provides a mild alternative for hydrodefluorination (HDF) without requiring sensitive Ni(0) precursors.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating an internal standard prior to workup, researchers can accurately determine the quantitative NMR yield, ensuring that any mass balance loss is attributed to the reaction mechanism rather than isolation inefficiencies.

Protocol A: Chemoselective C6–N Buchwald-Hartwig Amination

Causality & Design: We utilize Pd(OAc)2​ with tBuBrettPhos . The extreme steric bulk of tBuBrettPhos prevents the formation of inactive bis-ligated Pd species and physically blocks the C3-hydroxyl group from coordinating. We select Cs2​CO3​ over stronger bases like NaOtBu to prevent deprotonation of the C3-OH, which would otherwise initiate competing O-arylation[2][5].

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with 6-Amino-2-fluoropyridin-3-ol (0.5 mmol), 4-methoxyphenyl bromide (0.6 mmol), Pd(OAc)2​ (2 mol%), tBuBrettPhos (4 mol%), and anhydrous Cs2​CO3​ (1.0 mmol).

  • Solvent Addition: Add anhydrous 1,4-dioxane (2.5 mL). Seal the tube with a Teflon screw cap.

  • Reaction: Remove the tube from the glovebox and stir at 80 °C for 12 hours.

  • Self-Validation (qNMR): Cool to room temperature. Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal standard. Dilute with EtOAc, filter through a short pad of Celite, and concentrate. Take a crude ¹H NMR in DMSO- d6​ to determine the precise conversion and chemoselectivity ratio before column chromatography.

Protocol B: Chemoselective C2–F Suzuki-Miyaura Cross-Coupling

Causality & Design: C–F activation requires a highly electron-rich metal. Ni(COD)2​ paired with IMes (an N-heterocyclic carbene) creates a highly nucleophilic Ni(0) center capable of oxidative addition into the C–F bond[4][6]. The presence of the unprotected C6-amine typically poisons Ni; however, the strong σ -donation of IMes outcompetes the amine for coordination.

  • Preparation: Inside a glovebox, charge a vial with 6-Amino-2-fluoropyridin-3-ol (0.5 mmol), 4-methoxyphenylboronic acid (1.0 mmol), Ni(COD)2​ (10 mol%), IMes·HCl (10 mol%), and K3​PO4​ (2.0 mmol).

  • Activation: Add anhydrous THF (3.0 mL). The strong base ( K3​PO4​ ) serves a dual purpose: it generates the free IMes carbene in situ and activates the boronic acid for the transmetalation step[5].

  • Reaction: Stir at 100 °C for 24 hours. Note: The higher temperature is thermodynamically required to overcome the C–F bond dissociation energy.

  • Self-Validation (qNMR/¹⁹F NMR): Cool to room temperature. Add 0.5 mmol of fluorobenzene as a ¹⁹F NMR internal standard. The disappearance of the starting material's distinct C2-F signal (~ -70 ppm) relative to the internal standard confirms C–F activation efficiency prior to isolation.

Conclusion & Future Perspectives

Benchmarking catalytic efficiency using 6-Amino-2-fluoropyridin-3-ol reveals the profound impact of ligand architecture and metal selection on chemoselectivity. While Palladium remains the gold standard for C–N coupling, Nickel-NHC complexes are rapidly closing the gap for direct functionalization of inert C–F bonds[3][4]. Future development in this space should focus on lowering the catalyst loading for Ni-mediated C–F activation and exploring earth-abundant photocatalysts for ambient-temperature hydrodefluorination.

References

  • Whittlesey, M. K., et al. "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage". ACS Catalysis, 2015. Available at: [Link]

  • Martin, R., et al. "From C-F Activation to Catalytic Regioselective Double Hydrodefluorination of Pyridines with a Nickel Complex". ChemRxiv, 2021. Available at: [Link]

  • Perutz, R. N., et al. "Nickel-catalysed sequential hydrodefluorination of pyridines: mechanistic insights led to the discovery of bench-stable precatalysts". NSF Public Access Repository, 2025. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions". Chemical Reviews, 2016. Available at: [Link]

  • Fuchibe, K., et al. "Regioselective C–F Bond Activation/C–C Bond Formation between Fluoropyridines and Cyclopropyl Groups at Zirconium". Organometallics, 2020. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 6-Amino-2-fluoropyridin-3-ol

Advanced Safety and Handling Protocol: 6-Amino-2-fluoropyridin-3-ol As a highly specialized fluorinated heterocyclic building block, 6-Amino-2-fluoropyridin-3-ol (CAS: 1807076-21-6) is increasingly utilized in modern dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Handling Protocol: 6-Amino-2-fluoropyridin-3-ol

As a highly specialized fluorinated heterocyclic building block, 6-Amino-2-fluoropyridin-3-ol (CAS: 1807076-21-6) is increasingly utilized in modern drug discovery and medicinal chemistry. While the incorporation of fluorine improves the pharmacokinetic properties of target drug candidates, it also alters the physicochemical hazard profile of the raw material[1].

This guide provides researchers and environmental health and safety (EHS) professionals with authoritative, field-proven protocols for the safe handling, weighing, and disposal of this compound. We move beyond standard Safety Data Sheet (SDS) boilerplate to explain the scientific causality behind each safety requirement, ensuring your laboratory operates with maximum safety and compliance.

Physicochemical Hazard Profiling & Causality

To handle 6-Amino-2-fluoropyridin-3-ol safely, one must understand how its molecular structure dictates its biological interaction and toxicity[2].

  • The Fluorine Effect (Increased Lipophilicity): The addition of the highly electronegative fluorine atom on the pyridine ring increases the molecule's overall lipophilicity. This enhances its ability to permeate the stratum corneum (the outer layer of skin) more rapidly than non-fluorinated aminopyridines.

  • The Amino Group (Basicity & Nucleophilicity): The primary amine at the 6-position is basic and can cause severe localized irritation to mucosal membranes (eyes, respiratory tract) upon contact[3].

  • Systemic Toxicity: Aminopyridine derivatives are known antagonists of voltage-gated potassium (Kv) channels. Inhalation or ingestion of fine powders can lead to rapid systemic absorption, resulting in neurotoxic effects, respiratory irritation, and acute toxicity[4].

Table 1: Quantitative Hazard Summary

Hazard ClassGHS CodeToxicological ImplicationOperational Consequence
Acute Toxicity (Oral) H302 / H300Harmful/Fatal if swallowed[3].Strict prohibition of food/drink; mandatory handwashing.
Skin Irritation H315Causes localized epidermal damage[2].Requires chemical-resistant barrier protection.
Eye Irritation H319Causes serious corneal damage[2].Mandates tight-fitting safety goggles.
Respiratory Toxicity H335Irritates respiratory mucosa[2].Must be handled in a Class II Fume Hood.

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly active fluorinated aminopyridines. The following matrix details the required equipment and the mechanistic rationale for each choice[4].

Table 2: PPE Specifications and Scientific Rationale

PPE CategorySpecification StandardScientific Rationale (Causality)
Hand Protection Double Gloving: Inner Nitrile (0.11mm), Outer Neoprene.Fluorinated organics can act as permeation enhancers. Neoprene offers superior resistance to basic amines, while the inner nitrile layer acts as a fail-safe against micro-tears.
Eye/Face Protection ANSI Z87.1 / EN166 Tight-fitting chemical goggles.Standard safety glasses with side shields do not protect against aerosolized fine powders. Goggles prevent basic amine dust from dissolving in tear fluid and causing corneal burns[3].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Required only if handling outside of a fume hood or during spill cleanup. Prevents inhalation of electrostatically charged micro-crystals[4].
Body Protection Flame-retardant (FR) lab coat, fully buttoned.Prevents dust accumulation on street clothes. The FR rating is a standard precaution when working with combustible organic dusts.

Standard Operating Procedure: Safe Weighing and Transfer

Fine organic powders like 6-Amino-2-fluoropyridin-3-ol are highly susceptible to triboelectric charging (static electricity). When a metal spatula approaches the powder, electrostatic repulsion can cause the compound to aerosolize, creating a severe inhalation hazard.

Step-by-Step Weighing Protocol:

  • Environmental Preparation: Ensure the chemical fume hood is operating with a face velocity between 80–100 feet per minute (fpm). Lower the sash to the lowest workable height to create a physical barrier between your breathing zone and the compound.

  • Static Elimination: Pass a static-eliminating ionizing bar or anti-static gun over the analytical balance, the weigh boat, and the chemical container.

  • Tool Selection: Use a grounded, anti-static micro-spatula (PTFE-coated or ceramic) rather than standard stainless steel to minimize static generation.

  • Transfer: Carefully transfer the required mass into an anti-static weigh boat. Do not drop the powder from a height; place the spatula directly into the boat and gently tap.

  • Decontamination: Once weighing is complete, immediately wipe down the spatula and the balance area with a lint-free wipe dampened with a 10% acetic acid/methanol solution. Causality: The mild acid protonates the amine, converting the lipophilic free base into a highly water-soluble, non-volatile salt, effectively neutralizing the exposure risk.

Spill Response and Decontamination Workflow

In the event of a spill, immediate and structured action is required to prevent systemic exposure and environmental contamination[3].

SpillResponse Start Spill Detected: 6-Amino-2-fluoropyridin-3-ol Assess Assess Spill Volume & Aerosolization Risk Start->Assess Minor Minor Spill (<50g) Inside Fume Hood Assess->Minor Low Risk Major Major Spill (>50g) or Outside Hood Assess->Major High Risk PPE Don Advanced PPE: P100 Respirator, Double Gloves Minor->PPE Evacuate Evacuate Lab & Isolate Area Major->Evacuate Evacuate->PPE Contain Contain with Dry Sand/Absorbent PPE->Contain PPE->Contain Clean Wet Wipe with Dilute Acid/Water Contain->Clean Waste Dispose as Hazardous Organic Waste Clean->Waste

Caption: Procedural workflow for assessing and neutralizing 6-Amino-2-fluoropyridin-3-ol spills.

Step-by-Step Minor Spill Cleanup:

  • Isolate: Alert nearby personnel. Do not attempt to dry-sweep the powder, as this will aerosolize the toxic dust[4].

  • Protect: Don a P100 respirator and double nitrile/neoprene gloves.

  • Dampen: Gently cover the spill with an inert absorbent material (e.g., dry sand or vermiculite). Lightly mist the area with water or dilute acetic acid to suppress dust formation.

  • Collect: Use a non-sparking scoop to collect the dampened mixture and place it into a sealable, hazardous waste container.

  • Sanitize: Wash the spill surface thoroughly with soap and water, followed by a solvent wipe (ethanol or methanol) to remove any residual lipophilic traces[3].

Waste Disposal Protocol

Aminopyridines and their fluorinated derivatives are highly toxic to aquatic life and must never be disposed of in standard municipal waste or down the drain[3].

  • Solid Waste: All contaminated weigh boats, spatulas, gloves, and spill cleanup materials must be double-bagged in heavy-duty polyethylene bags. Label clearly as "Toxic Solid Waste: Contains Fluorinated Aminopyridines."

  • Liquid Waste: If the compound is dissolved in organic solvents during synthesis, segregate the waste into the Halogenated Organic Waste stream. Even if dissolved in a non-halogenated solvent (like DMSO), the presence of the fluorine atom dictates that it must be processed by a facility equipped for halogenated destruction to prevent the release of hydrofluoric acid (HF) gas during incineration.

  • Destruction: Ensure your institutional EHS department routes this waste to an approved, high-temperature industrial incinerator equipped with alkaline scrubbers[3].

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved March 27, 2026, from [Link]

Sources

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